N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, pyridazine, and pyrano moieties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-(propan-2-yloxy)pyridine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization and functional group transformations to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, pyridazine, and pyrano derivatives that share structural features with N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide. Examples include:
- Pyridine-2-carboxamides
- Pyridazine-3-carboxamides
- Pyrano[4,3-c]pyridines
Uniqueness
What sets this compound apart is its unique combination of these structural motifs, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(2-propan-2-yloxypyridin-3-yl)methyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)24-17-12(4-3-6-18-17)9-19-16(22)15-8-13-10-23-7-5-14(13)20-21-15/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,19,22) |
InChI Key |
XSCQACUKESMOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=NN=C3CCOCC3=C2 |
Origin of Product |
United States |
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